1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride
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Overview
Description
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethyl-4-methylpyrazole with 2-ethyl-4-methylpyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole compounds.
Scientific Research Applications
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H22ClN5 |
---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-9-11(4)13(16-17)14-8-12-10(3)7-15-18(12)6-2;/h7,9H,5-6,8H2,1-4H3,(H,14,16);1H |
InChI Key |
IEEKOBWJEZYRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=C(C=NN2CC)C)C.Cl |
Origin of Product |
United States |
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